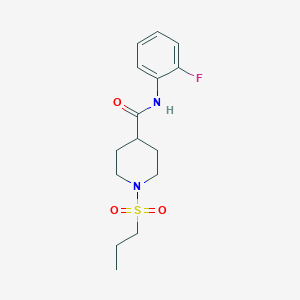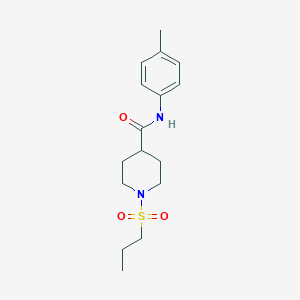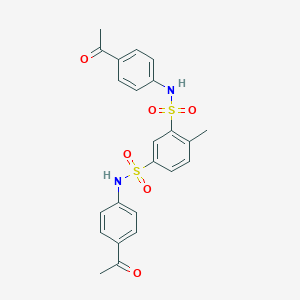![molecular formula C19H17N3O4S B285375 N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide](/img/structure/B285375.png)
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide, also known as DB829, is a novel compound that has been synthesized for scientific research purposes. This compound has gained attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, pharmacology, and biochemistry.
科学研究应用
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide has been found to have potential applications in various areas of scientific research. One of the major applications of this compound is in medicinal chemistry, where it is being studied for its potential as a drug candidate for the treatment of various diseases. This compound has been shown to have promising activity against cancer cells, and it is being investigated as a potential anticancer agent. Additionally, this compound has been found to have antibacterial and antifungal activity, and it is being studied for its potential as a new class of antibiotics.
作用机制
The mechanism of action of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide is not fully understood, but it is believed to involve the inhibition of key enzymes involved in cellular processes. This compound has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. This inhibition leads to the accumulation of DNA damage and ultimately results in cell death.
Biochemical and Physiological Effects:
This compound has been found to have a number of biochemical and physiological effects. In vitro studies have shown that this compound has potent cytotoxic activity against cancer cells, and it has been shown to induce cell cycle arrest and apoptosis. Additionally, this compound has been found to have antibacterial and antifungal activity, and it has been shown to inhibit the growth of a number of bacterial and fungal strains.
实验室实验的优点和局限性
One of the major advantages of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide is its potent activity against cancer cells and its potential as a new class of antibiotics. Additionally, this compound has been found to be relatively non-toxic to normal cells, which is an important consideration for drug development. However, one of the limitations of this compound is its limited solubility in aqueous solutions, which can make it difficult to work with in the laboratory.
未来方向
There are a number of future directions for research on N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide. One area of interest is the development of new derivatives of this compound with improved solubility and potency. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential as a drug candidate for the treatment of cancer and infectious diseases. Finally, studies on the pharmacokinetics and toxicity of this compound are needed to evaluate its safety and efficacy in vivo.
合成方法
The synthesis of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide involves a multi-step process that starts with the reaction of 2,3-dihydro-1,4-benzodioxin-6-carboxylic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 2-aminoethanethiol to yield N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-mercaptoacetamide. The final step involves the reaction of this intermediate with 5-(3-methylphenyl)-1,3,4-oxadiazol-2-ylamine to form this compound.
属性
分子式 |
C19H17N3O4S |
|---|---|
分子量 |
383.4 g/mol |
IUPAC 名称 |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C19H17N3O4S/c1-12-3-2-4-13(9-12)18-21-22-19(26-18)27-11-17(23)20-14-5-6-15-16(10-14)25-8-7-24-15/h2-6,9-10H,7-8,11H2,1H3,(H,20,23) |
InChI 键 |
YNYZXKWWANMQIY-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC(=C1)C2=NN=C(O2)SCC(=O)NC3=CC4=C(C=C3)OCCO4 |
规范 SMILES |
CC1=CC(=CC=C1)C2=NN=C(O2)SCC(=O)NC3=CC4=C(C=C3)OCCO4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-(4-Bromophenyl)-2-oxoethyl 1-[(4-methylphenyl)sulfonyl]-4-piperidinecarboxylate](/img/structure/B285292.png)
![N-(4-hydroxyphenyl)-1-[(4-methylphenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B285294.png)






![3-[(3,4-dichlorophenyl)sulfonyl]-N-(2,4-dimethylphenyl)benzenesulfonamide](/img/structure/B285303.png)
![2-[3-(4-Morpholinylsulfonyl)phenyl]-2-oxoethyl 3-(2-chlorophenyl)-5-methyl-4-isoxazolecarboxylate](/img/structure/B285304.png)

![4-{[2-(1,3-Benzodioxol-5-yloxy)-5-(4-morpholinylsulfonyl)phenyl]sulfonyl}morpholine](/img/structure/B285311.png)
![Ethyl 1-[(5-{[4-(ethoxycarbonyl)-1-piperidinyl]sulfonyl}-2-methylphenyl)sulfonyl]-4-piperidinecarboxylate](/img/structure/B285313.png)
![Bis[4-(1-azepanylsulfonyl)phenyl] sulfone](/img/structure/B285318.png)
